![molecular formula C10H27N4Na2O16P B8048883 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B8048883.png)

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium 5’-inosinate octahydrate: (disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate) is a chemical compound commonly used as a flavor enhancer in the food industry. It is a sodium salt of inosinic acid and is often found in combination with disodium guanylate. This compound is known for its ability to enhance the umami taste, making it a popular additive in various processed foods.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Disodium 5’-inosinate octahydrate can be synthesized through the fermentation of glucose using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process produces inosinic acid, which is then neutralized with sodium hydroxide to form disodium 5’-inosinate. The compound is then crystallized and purified to obtain the octahydrate form.

Industrial Production Methods

In industrial settings, the production of disodium 5’-inosinate octahydrate involves large-scale fermentation processes. The fermentation broth is subjected to filtration and concentration steps to isolate inosinic acid. This is followed by neutralization with sodium hydroxide and subsequent crystallization to yield the octahydrate form. The final product is dried and packaged for use in the food industry.

Analyse Des Réactions Chimiques

Types of Reactions

Disodium 5’-inosinate octahydrate primarily undergoes hydrolysis and substitution reactions.

Hydrolysis: In aqueous solutions, it can hydrolyze to form inosinic acid and sodium ions.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.

Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.

Major Products

Hydrolysis: Inosinic acid and sodium ions.

Substitution: Compounds where sodium is replaced by other cations, such as potassium inosinate.

Applications De Recherche Scientifique

Chemistry

In chemistry, disodium 5’-inosinate octahydrate is used as a standard for calibrating instruments in analytical chemistry due to its well-defined properties.

Biology

In biological research, it is used to study nucleotide metabolism and the role of nucleotides in cellular processes. It serves as a precursor for the synthesis of other nucleotides and nucleosides.

Medicine

In medicine, disodium 5’-inosinate octahydrate is investigated for its potential therapeutic effects, particularly in enhancing the efficacy of certain drugs by improving their taste and palatability.

Industry

In the food industry, it is widely used as a flavor enhancer in products such as soups, sauces, and snacks. Its ability to enhance the umami taste makes it a valuable additive in processed foods.

Mécanisme D'action

Disodium 5’-inosinate octahydrate exerts its effects primarily through its interaction with taste receptors. It enhances the umami taste by binding to specific receptors on the tongue, which are responsible for detecting savory flavors. This interaction amplifies the perception of umami, making foods taste more flavorful.

Comparaison Avec Des Composés Similaires

Similar Compounds

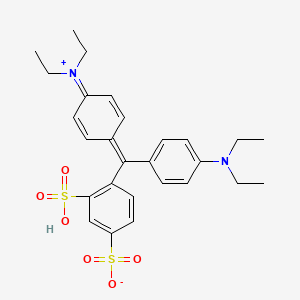

Disodium guanylate: Another flavor enhancer that works synergistically with disodium 5’-inosinate to enhance umami taste.

Monosodium glutamate: A widely used flavor enhancer that also targets umami taste receptors.

Disodium succinate: Another compound used to enhance savory flavors in food products.

Uniqueness

Disodium 5’-inosinate octahydrate is unique in its ability to work synergistically with other flavor enhancers like disodium guanylate and monosodium glutamate. This synergy results in a more pronounced umami taste, making it a preferred choice in the food industry. Additionally, its octahydrate form provides stability and ease of handling in industrial applications.

Propriétés

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLBOYKTJDMLH-NAGQJCCQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N4Na2O16P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-difluorophenyl)acetyl]-l-alanyl-2-phenylglycine-1,1-dimethylethyl ester](/img/structure/B8048853.png)

![[2-[(6S,8S,9R,10S,11S,13R,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B8048864.png)

![(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B8048866.png)